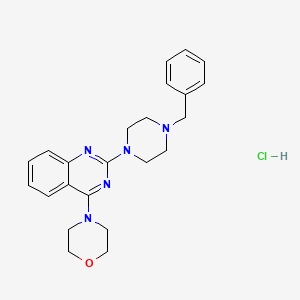
2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride, also known as BMS-214662, is a synthetic compound that has been extensively studied in the field of cancer research. It belongs to the class of quinazoline derivatives and has been shown to exhibit potent antitumor activity against a variety of cancer cell lines.
Mécanisme D'action
The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride is not fully understood. However, it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, 2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of several key proteins involved in cancer cell growth and survival, including AKT, HER2, and EGFR. In addition, it has been shown to induce the expression of several genes involved in apoptosis, including BAX and PUMA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using 2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride. One area of interest is the development of more potent and selective inhibitors of HSP90, which could lead to more effective cancer treatments. Another area of interest is the development of new drug delivery systems for 2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride, which could improve its solubility and bioavailability in vivo. Finally, further studies are needed to elucidate the exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride and its effects on cancer cells.
Méthodes De Synthèse
The synthesis of 2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride involves several steps, including the reaction of 4-benzylpiperazine with 4-morpholinyl-2-nitrobenzamide, followed by reduction of the nitro group and subsequent cyclization to form the quinazoline ring system. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Applications De Recherche Scientifique
2-(4-benzyl-1-piperazinyl)-4-(4-morpholinyl)quinazoline hydrochloride has been extensively studied for its potential use as an anticancer agent. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
Propriétés
IUPAC Name |
4-[2-(4-benzylpiperazin-1-yl)quinazolin-4-yl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O.ClH/c1-2-6-19(7-3-1)18-26-10-12-28(13-11-26)23-24-21-9-5-4-8-20(21)22(25-23)27-14-16-29-17-15-27;/h1-9H,10-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNKASKXEMYDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)N5CCOCC5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-piperazin-1-yl)-4-morpholin-4-yl-quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)


![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)
![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)
![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)

![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)
![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)